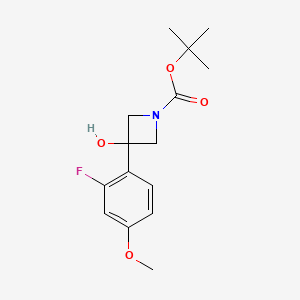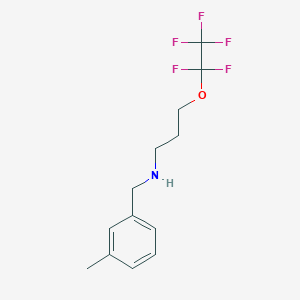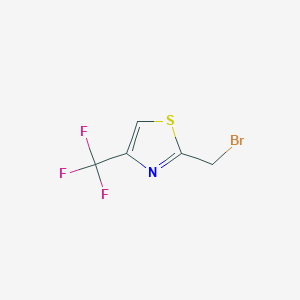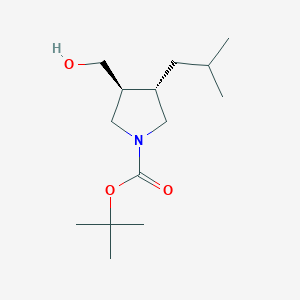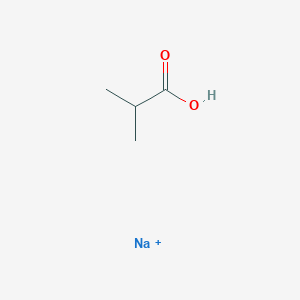
Sodium 2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium isobutyrate, also known as sodium 2-methylpropanoate, is a sodium salt of isobutyric acid. It is a white, crystalline powder with the chemical formula C4H7NaO2. This compound is commonly used in various chemical and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium isobutyrate can be synthesized through the neutralization of isobutyric acid with sodium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve isobutyric acid in water.
- Slowly add sodium hydroxide solution to the isobutyric acid solution while stirring.
- Continue stirring until the reaction is complete, and the solution becomes clear.
- Evaporate the water to obtain crystalline sodium isobutyrate.
Industrial Production Methods: Industrial production of sodium isobutyrate typically involves the same neutralization process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium isobutyrate undergoes various chemical reactions, including:
Oxidation: Sodium isobutyrate can be oxidized to form isobutyric acid.
Reduction: It can be reduced to form isobutanol.
Substitution: Sodium isobutyrate can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alcohols and amines can be used as nucleophiles in the presence of acid catalysts.
Major Products Formed:
Oxidation: Isobutyric acid.
Reduction: Isobutanol.
Substitution: Esters and amides of isobutyric acid.
Wissenschaftliche Forschungsanwendungen
Sodium isobutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in studies involving cell differentiation and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating certain metabolic disorders.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of sodium isobutyrate involves its ability to donate isobutyrate ions, which can participate in various biochemical pathways. In biological systems, isobutyrate ions can influence gene expression and cellular differentiation by acting as histone deacetylase inhibitors. This leads to changes in chromatin structure and gene transcription.
Vergleich Mit ähnlichen Verbindungen
Sodium butyrate: Another short-chain fatty acid salt with similar properties but a different structure.
Sodium propionate: A related compound with a shorter carbon chain.
Sodium acetate: A simpler carboxylate salt with a single carbon atom.
Comparison:
Sodium isobutyrate vs. Sodium butyrate: Both compounds are used as histone deacetylase inhibitors, but sodium isobutyrate has a branched structure, which may result in different biological activities.
Sodium isobutyrate vs. Sodium propionate: Sodium isobutyrate has a longer carbon chain, which can affect its solubility and reactivity.
Sodium isobutyrate vs. Sodium acetate: Sodium isobutyrate has a more complex structure, leading to different chemical and biological properties.
Sodium isobutyrate is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable reagent in both research and industrial settings.
Eigenschaften
Molekularformel |
C4H8NaO2+ |
|---|---|
Molekulargewicht |
111.09 g/mol |
IUPAC-Name |
sodium;2-methylpropanoic acid |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1 |
InChI-Schlüssel |
TWEGKFXBDXYJIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


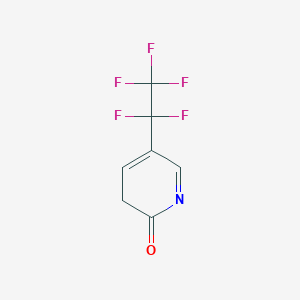
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
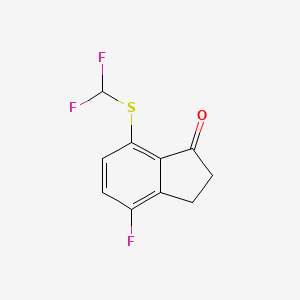
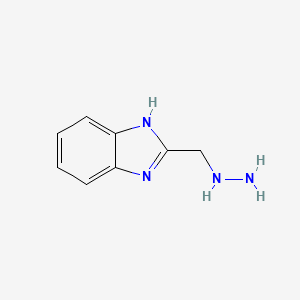
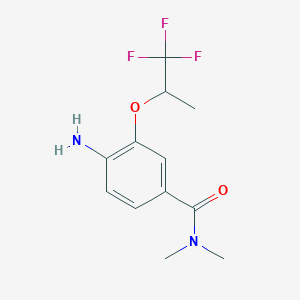
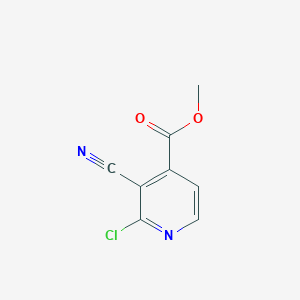

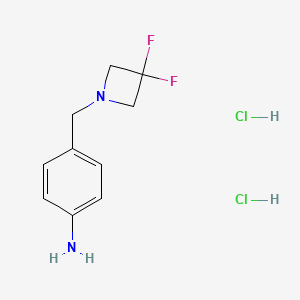
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
